4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol
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Overview
Description
4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from cyclic or acyclic precursors, which involves the use of various reagents and catalysts under controlled conditions . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert carbonyl groups back to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while reduction could produce primary or secondary amines.
Scientific Research Applications
4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. This compound may act on various pathways, depending on its specific functional groups and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbutan-2-ol: This compound shares a similar backbone but lacks the pyrrolidine ring.
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: Another related compound with a different functional group arrangement.
Uniqueness
4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol is unique due to the presence of both an amino group and a pyrrolidine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H20N2O |
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Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-amino-3-methyl-2-pyrrolidin-3-ylbutan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(5-10)9(2,12)8-3-4-11-6-8/h7-8,11-12H,3-6,10H2,1-2H3 |
InChI Key |
OUUFCMKMTBFNJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1CCNC1)O |
Origin of Product |
United States |
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